6-Bromo-3,4-dihydro-2H-1,4-benzothiazine
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Overview
Description
6-Bromo-3,4-dihydro-2H-1,4-benzothiazine is an organoheterocyclic compound with the molecular formula C8H8BrNS and a molecular weight of 230.12 g/mol . This compound is characterized by a bromine atom attached to a benzothiazine ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazine ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine typically involves the bromination of a benzothiazine precursor. One common method includes the reaction of 2-aminobenzenethiol with bromoacetaldehyde under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the reaction mixture is heated to facilitate the formation of the benzothiazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazines, while oxidation and reduction can lead to the formation of sulfoxides or sulfides .
Scientific Research Applications
6-Bromo-3,4-dihydro-2H-1,4-benzothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
- 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
- 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide
Uniqueness
6-Bromo-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific bromine substitution and the presence of the benzothiazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIBYERXYVUBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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